molecular formula C7H4F3N3 B3220396 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine CAS No. 1196153-90-8

6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Cat. No. B3220396
CAS RN: 1196153-90-8
M. Wt: 187.12 g/mol
InChI Key: PZBKVQHGLBTPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a heterocyclic compound with a pyrazolo[3,4-B]pyridine core structure, containing a trifluoromethyl group at position 6. This compound has shown promising results in scientific research, particularly in the area of cancer treatment.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis and Biological Evaluation : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for anticancer activity against various cancer cell lines, showing promising bioactivity at micromolar concentrations (Chavva et al., 2013).
  • Cytotoxicity Studies : A range of pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives were created, demonstrating cytotoxicity against human cancer cell lines and showing potential as antimicrobial and anti-biofilm agents (Nagender et al., 2014).

Chemical Synthesis and Applications

  • Building Block in Organic Synthesis : The compound has been used as a versatile building block in the microwave-assisted synthesis of various substituted 1H-pyrazolo[3,4-b]pyridines (Schirok et al., 2015).
  • Regiospecific Formation in Chemical Reactions : A study detailed the regiospecific synthesis of 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines via a solvent-free three-component reaction, offering a convenient alternative to classical stepwise solvent-mediated processes (Aggarwal et al., 2012).

Theoretical and Structural Analysis

  • Structural and Vibrational Studies : Research involving theoretical and experimental investigations on the structure and vibrational spectra of various pyrazolo[3,4-b]pyridine derivatives provides insights into the characteristics of hydrogen bonding and tautomerism in these compounds (Bahgat et al., 2009).

Other Relevant Studies

  • Biomedical Applications Review : An extensive review covering the synthesis, diversity of substituents, and biomedical applications of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, offers a comprehensive look at their role in medicinal chemistry (Donaire-Arias et al., 2022).

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-3-11-13-6(4)12-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBKVQHGLBTPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 3
Reactant of Route 3
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 4
Reactant of Route 4
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 6
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.